
Eflornithine-d6 Hydrochloride Monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eflornithine-d6 Hydrochloride Monohydrate is a deuterated form of Eflornithine Hydrochloride Monohydrate, which is an irreversible inhibitor of the enzyme ornithine decarboxylase. This compound is primarily used in the treatment of human African trypanosomiasis (sleeping sickness) and has applications in reducing unwanted facial hair growth in women .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Eflornithine-d6 Hydrochloride Monohydrate involves the incorporation of deuterium atoms into the Eflornithine molecule. This can be achieved through various deuteration techniques, including the use of deuterated reagents or solvents. The reaction typically involves the following steps:
Deuteration of Ornithine: The starting material, ornithine, is subjected to deuteration using deuterated reagents.
Formation of Difluoromethylornithine: The deuterated ornithine is then reacted with difluoromethylating agents to form deuterated difluoromethylornithine.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt and monohydrate by reacting the deuterated difluoromethylornithine with hydrochloric acid and water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of ornithine are deuterated using industrial-scale deuteration reactors.
Continuous Flow Synthesis: The deuterated ornithine is continuously fed into reactors for the formation of deuterated difluoromethylornithine.
Purification and Crystallization: The final product is purified through crystallization techniques to obtain high-purity this compound
化学反应分析
Types of Reactions
Eflornithine-d6 Hydrochloride Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Eflornithine-d6 Hydrochloride Monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in the study of enzyme inhibition and metabolic pathways involving ornithine decarboxylase.
Medicine: Investigated for its potential in treating various diseases, including cancer and parasitic infections.
Industry: Utilized in the development of pharmaceuticals and cosmetic products .
作用机制
Eflornithine-d6 Hydrochloride Monohydrate exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase. This enzyme is crucial in the biosynthesis of polyamines, which are essential for cell growth and differentiation. By inhibiting this enzyme, the compound disrupts polyamine synthesis, leading to reduced cell proliferation and growth .
相似化合物的比较
Similar Compounds
Eflornithine Hydrochloride Monohydrate: The non-deuterated form of the compound.
Difluoromethylornithine: A related compound with similar enzyme inhibition properties.
Ornithine Decarboxylase Inhibitors: Other inhibitors such as alpha-difluoromethylornithine .
Uniqueness
Eflornithine-d6 Hydrochloride Monohydrate is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This makes it a valuable tool in both research and industrial applications .
属性
分子式 |
C6H15ClF2N2O3 |
|---|---|
分子量 |
242.68 g/mol |
IUPAC 名称 |
2,5-diamino-3,3,4,4,5,5-hexadeuterio-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2/i1D2,2D2,3D2;; |
InChI 键 |
FJPAMFNRCFEGSD-HRTLFCCJSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])C(C(F)F)(C(=O)O)N)C([2H])([2H])N.O.Cl |
规范 SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


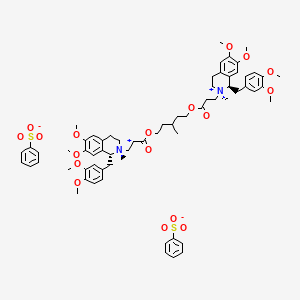
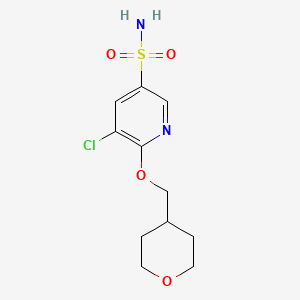

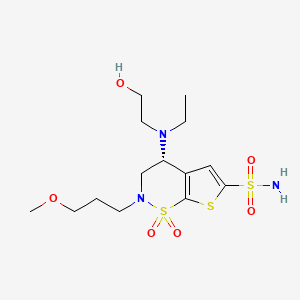
![methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13865141.png)
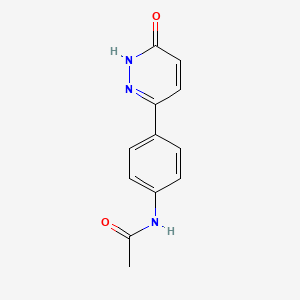
![tert-butyl N-[acetyl(ethyl)amino]carbamate](/img/structure/B13865162.png)
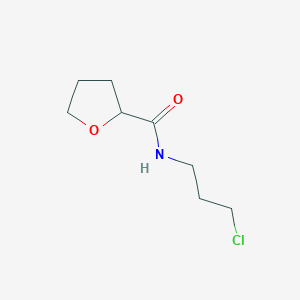
![2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl N-propylcarbamate](/img/structure/B13865176.png)

![Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13865191.png)
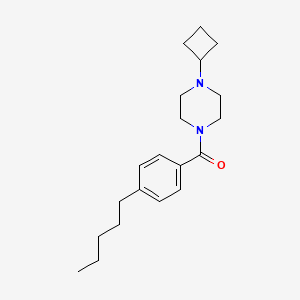

![(R)-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine](/img/structure/B13865214.png)
